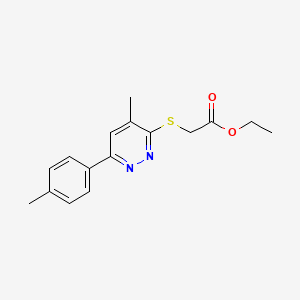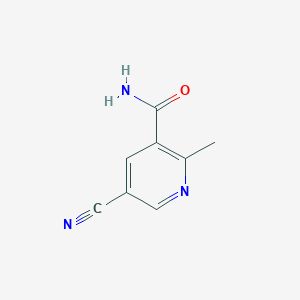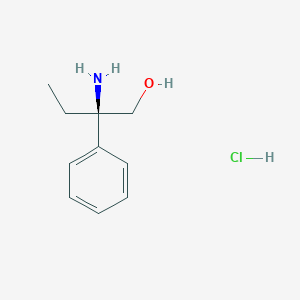![molecular formula C13H8F3NO2 B12970902 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one](/img/structure/B12970902.png)
3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its ability to enhance the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one typically involves the reaction of phenols with methyl trifluoropyruvate in aprotic solvents and acetic acid at temperatures above 120°C . This reaction leads to the formation of ortho-C-alkylation products, which can be further lactonized to yield the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals targeting specific pathways.
Mecanismo De Acción
The mechanism by which 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to specific enzymes and receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
- 3-Hydroxy-3-(trifluoromethyl)-1H-pyrrol-2-one
- 3-Hydroxy-3-(trifluoromethyl)-2(3H)-benzofuranone
- 3-Hydroxy-3-(trifluoromethyl)-1H-indole-2-one
Comparison: Compared to these similar compounds, 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one stands out due to its unique indole structure, which provides additional sites for functionalization and interaction with biological targets. This makes it particularly valuable in medicinal chemistry and drug design .
Propiedades
Fórmula molecular |
C13H8F3NO2 |
|---|---|
Peso molecular |
267.20 g/mol |
Nombre IUPAC |
3-hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2-one |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)12(19)9-6-5-7-3-1-2-4-8(7)10(9)17-11(12)18/h1-6,19H,(H,17,18) |
Clave InChI |
VMKARZISILYGLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2NC(=O)C3(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















